1-(3-Methoxyphenyl)-3-methylbutan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEWMJBAOYZLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Isolation of Structural Analogues in Natural Systems
Identification of Related Acylphloroglucinol Derivatives in Botanical Sources
Acylphloroglucinols are a class of phenolic compounds characterized by a phloroglucinol (B13840) core (1,3,5-trihydroxybenzene) acylated with a carbonyl group. These compounds are particularly abundant in plants of the Myrtaceae family. researchgate.netproquest.com This family of flowering plants is a rich source of various bioactive compounds, including tannins, flavonoids, volatile oils, and a diverse array of phloroglucinol derivatives. researchgate.netproquest.com These derivatives are chemically categorized into two main subclasses: oligomeric acylphloroglucinols and phloroglucinol-terpene adducts. proquest.commdpi.com
Research has identified numerous acylphloroglucinol derivatives in various species within Myrtaceae. For example, a phytochemical investigation of Callistemon viminalis leaves led to the isolation of callistemonols A and B, the latter being an acylphloroglucinol derivative with an isovaleryl side chain. researchgate.net Similarly, studies on the fruits of Eucalyptus globulus have yielded compounds like 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methyl-1-butanone. researchgate.net The structural diversity of these compounds, often involving different alkyl side chains and patterns of hydroxylation and methoxylation on the phenyl ring, makes them a significant area of phytochemical research. mdpi.comnih.gov
A significant structural analogue of 1-(3-Methoxyphenyl)-3-methylbutan-1-one is 1-(2,6-dihydroxy-4-methoxyphenyl)-3-methylbutan-1-one. This compound has been successfully isolated and identified in the Australian tea tree, Melaleuca alternifolia, a member of the Myrtaceae family. scu.edu.auscu.edu.aunih.gov While the volatile essential oils of M. alternifolia are well-studied, its low-volatility components, including acylphloroglucinols, have been the subject of more recent investigation. scu.edu.auscu.edu.auscu.edu.au
Using liquid chromatography and mass spectrometry methods (LC-MS), researchers have identified this compound for the first time in the leaves of young M. alternifolia seedlings. scu.edu.auscu.edu.aunih.gov It was one of four monomeric acylphloroglucinols described in the study, alongside other related structures like callisalignone A and pulverulentone B. scu.edu.auscu.edu.aunih.gov
Further research into the ontogenetical variation of these compounds revealed that their concentrations change as the seedlings mature. scu.edu.auresearchgate.net Studies analyzing different chemotypes of tea tree (named for their most abundant volatile compounds, such as 1,8-cineole or terpinen-4-ol) showed that the concentration of the acylphloroglucinol mixture containing 1-(2,6-dihydroxy-4-methoxyphenyl)-3-methylbutan-1-one tends to decrease as the seedling height increases. researchgate.netresearchgate.net This suggests a dynamic role for these compounds during the early development stages of the plant.
| Compound Name | Molecular Formula | General Classification |
|---|---|---|
| 1-(2,6-dihydroxy-4-methoxyphenyl)-3-methylbutan-1-one | C12H16O4 | Monomeric Acylphloroglucinol |
| Callisalignone A | C12H16O4 | Monomeric Acylphloroglucinol |
| Pulverulentone B | C13H18O4 | Monomeric Acylphloroglucinol |
| 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-2-methylpropan-1-one | C12H16O4 | Monomeric Acylphloroglucinol |
Academic Perspectives on Biosynthetic Pathways of Naturally Occurring Methoxyphenyl Ketone Analogues
The biosynthesis of acylphloroglucinols, including methoxylated ketone analogues, is a complex process rooted in plant specialized metabolism. nih.gov Phytohormones and other natural products often originate from three main precursor types: amino acids, isoprenoids, and lipids. nih.gov Phenolic compounds like salicylic (B10762653) acid, for example, are known to be synthesized via pathways starting from the primary metabolite chorismate. mdpi.com
For acylphloroglucinols specifically, the biosynthetic pathways are thought to involve polyketide synthesis. Research on Hypericum gentianoides suggests a pathway where monomeric phlorisobutyrophenone (B1231217) (PIB) is modified to create diverse phloroglucinol and filicinic acid moieties. nih.gov These monomers can then undergo dimerization to form more complex structures. nih.gov
An exploration of the synthetic methodologies for producing this compound and its related analogues reveals a variety of strategic approaches. These methods range from direct construction of the ketone scaffold to the synthesis of functionalized intermediates for further elaboration. This article details several key synthetic strategies, including the use of organometallic reagents, enantioselective protocols, and modern high-throughput techniques.
Synthesis and Reactions
Common Synthetic Routes (e.g., Friedel-Crafts Acylation)
The most direct and common method for synthesizing aromatic ketones like 1-(3-Methoxyphenyl)-3-methylbutan-1-one is the Friedel-Crafts acylation. tamu.edumasterorganicchemistry.com This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com
For this specific compound, the synthesis would involve the reaction of anisole (B1667542) (methoxybenzene) with 3-methylbutanoyl chloride (isovaleryl chloride).
A significant challenge in this direct synthesis is regioselectivity. The methoxy (B1213986) group on anisole is a strong ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Therefore, the direct Friedel-Crafts acylation of anisole would yield primarily 1-(4-methoxyphenyl)-3-methylbutan-1-one (B1625490) and 1-(2-methoxyphenyl)-3-methylbutan-1-one, with the target meta-isomer being a very minor product, if formed at all.
To synthesize the meta-isomer efficiently, a multi-step synthetic strategy would likely be required, possibly starting with a differently substituted benzene (B151609) ring where the directing groups favor meta-substitution.
Key Chemical Reactions and Transformations
Aromatic ketones are versatile substrates for a variety of chemical reactions. Key transformations for this compound would include:
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or completely reduced to a methylene (B1212753) (CH₂) group via methods like the Clemmensen or Wolff-Kishner reduction.
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Electrophilic Aromatic Substitution: The existing substituents on the aromatic ring (the activating methoxy group and the deactivating acyl group) will direct any further substitution. The powerful ortho-, para-directing methoxy group would likely dominate, directing new substituents to the positions ortho and para to it.
Reactions at the α-Carbon: The methylene protons adjacent to the carbonyl group can be removed by a strong base to form an enolate, which can then participate in reactions such as aldol (B89426) condensations or alkylations.
Chemical Reactivity and Transformation Pathways
Remote C–H Functionalization Reactions Directed by Aryl Moieties
Remote C–H functionalization enables the selective modification of typically unreactive C(sp³)–H bonds located distant from the primary functional groups within a molecule. researchgate.net This strategic approach often relies on directing groups to control regioselectivity, with radical chemistry offering a powerful alternative to traditional transition-metal-mediated C-H activation. researchgate.net
Photoredox catalysis, utilizing visible light to drive chemical reactions, has emerged as a mild and efficient method for C–H functionalization. In a study on a structurally related compound, 1-(2-iodophenyl)-3-methyl-butan-1-one, a site-selective iodoarene-directed photoredox β-C(sp³)–H arylation was successfully developed. nih.gov This process allows for the formation of a new carbon-carbon bond at the β-position relative to the carbonyl group.
The optimal conditions for this transformation were identified through extensive screening, highlighting the interplay of photocatalyst, reagents, and solvent. nih.gov The reaction demonstrates a high degree of site-selectivity and tolerance for various functional groups, making it a valuable method for synthesizing complex β-aryl arylalkanones. nih.gov
| Parameter | Condition |
|---|---|
| Photocatalyst | fac-Ir(ppy)₃ (1 mol%) |
| Base | Et₃N (2 equiv.) |
| Additive | NaOAc (2 equiv.) |
| Solvent | DMSO |
| Light Source | 18 W blue LEDs |
| Reactant | Isonicotinonitrile |
| Yield | 71% |
The mechanism of the aforementioned photoredox arylation hinges on two key radical processes: Halogen Atom Transfer (XAT) and Hydrogen Atom Transfer (HAT). nih.gov
Initiation and XAT : The process begins with the photoexcitation of the iridium photocatalyst, which then oxidizes triethylamine (B128534) (Et₃N). The resulting radical cation deprotonates to form a diethylaminoethyl radical. This radical engages in a Halogen Atom Transfer (XAT) with the iodoarene substrate (e.g., 1-(2-iodophenyl)-3-methylbutan-1-one), generating a phenyl radical intermediate. nih.gov XAT is an effective method for generating carbon radicals from corresponding alkyl or aryl halides. researchgate.net
1,5-HAT : The newly formed aryl radical then undergoes a site-selective intramolecular 1,5-Hydrogen Atom Transfer (HAT). It abstracts a hydrogen atom from the β-carbon of the alkyl chain, a process favored due to the formation of a stable six-membered transition state. nih.gov This HAT step is crucial for achieving high regioselectivity, generating a tertiary carbon radical at the desired position. researchgate.net Intramolecular HAT processes are a cornerstone of regioselective radical C-H activation. researchgate.net
Radical Coupling : Finally, the tertiary alkyl radical couples with the cyanoarene radical anion (formed in a concurrent cycle) to yield the β-arylated product after rearomatization. nih.gov
This XAT/HAT cascade provides a controlled pathway for remote C–H functionalization, preventing undesired radical side reactions. nih.gov
Transition-metal-catalyzed carbene insertion represents a powerful strategy for C–H functionalization, enabling the formation of new C–C bonds with high atom economy. dicp.ac.cn The general process involves the in-situ generation of a transient metal carbene intermediate from a stable precursor, typically a diazo compound. dicp.ac.cnnih.gov
The catalytic cycle proceeds as follows:
Carbene Formation : A transition-metal catalyst (commonly based on Rh, Ru, Fe, or Cu) reacts with a carbene precursor (e.g., a diazo compound) to extrude nitrogen gas (N₂) and form a metal carbene species. nih.govacs.org
C–H Insertion : This highly reactive metal carbene then inserts into a C–H bond of the substrate. The mechanism of this insertion can be either a concerted process, involving a three-centered transition state, or a stepwise pathway that proceeds through a zwitterionic intermediate. nih.gov
This methodology can functionalize a wide range of C–H bonds, including aliphatic C(sp³)–H and aromatic C(sp²)–H bonds, transforming simple molecules into more complex, multi-functionalized compounds. dicp.ac.cn
Radical-Mediated Reaction Pathways in Organic Synthesis
Radical reactions offer unique pathways for bond formation, often complementary to traditional polar reactions. libretexts.org For a substrate like 1-(3-Methoxyphenyl)-3-methylbutan-1-one, radical-mediated pathways can be initiated at several sites.
The photoredox arylation described previously is a prime example of a radical-mediated pathway, involving aryl and alkyl radical intermediates generated through XAT and HAT processes. nih.gov Other potential radical reactions include:
Radical Addition to Alkenes : A carbon-centered radical, generated at the α or β position of the butanone chain via HAT, could be trapped by an alkene. This type of reaction is a cornerstone of radical-mediated C-C bond formation. libretexts.org
Cyclization Cascades : If an unsaturated moiety is present elsewhere in the molecule, a radical generated on the side chain could initiate an intramolecular cyclization, a powerful method for constructing ring systems. mdpi.com
Hydrogen Atom Transfer (HAT) Reactions : A radical initiator can abstract a hydrogen atom from the alkyl chain. The tert-butoxyl radical, for example, is known to react via HAT, although sometimes with low selectivity between different C-H positions. nih.gov The relative stability of the resulting radical (tertiary > secondary > primary) typically governs the site of abstraction.
Oxidation Reactions of Related Butanone Structures and Their Synthetic Implications
Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. organicmystery.com However, under vigorous conditions with strong oxidizing agents, the C-C bond adjacent to the carbonyl group can be cleaved.
For unsymmetrical ketones like this compound, cleavage is governed by Popoff's rule , which states that the carbonyl group remains with the smaller alkyl group. organicmystery.com Oxidation would therefore cleave the bond between the carbonyl carbon and the isobutyl group, potentially yielding 3-methoxybenzoic acid and 2-methylpropanoic acid.
A more synthetically useful oxidation of ketones is the Baeyer–Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid (e.g., mCPBA) or a peroxide as the oxidant. wikipedia.org The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl.
Mechanistic Investigations of 1 3 Methoxyphenyl 3 Methylbutan 1 One Reactivity
Kinetic and Hammett Studies for Elucidating Electronic Effects on Reaction Rates
Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative data on how the concentration of reactants, catalysts, and changes in environmental conditions influence the rate of a chemical transformation. For a hypothetical reaction involving 1-(3-Methoxyphenyl)-3-methylbutan-1-one, a kinetic study would involve systematically varying the concentrations of the ketone and other reactants while monitoring the formation of products over time.
The Hammett equation, a cornerstone of physical organic chemistry, could be applied to understand the electronic effects of the methoxy (B1213986) substituent on the reactivity of the carbonyl group. This would involve comparing the reaction rates of a series of substituted phenyl ketones with the unsubstituted parent compound. The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which depends on the nature of the reaction).
For this compound, the methoxy group is in the meta position. The Hammett constant (σ_meta) for a methoxy group is approximately +0.12, indicating it is a weakly electron-withdrawing group via the inductive effect, despite being an electron-donating group through resonance. A positive ρ value for a given reaction would suggest that the reaction is favored by electron-withdrawing groups, while a negative ρ value would indicate it is favored by electron-donating groups.
Table 1: Hypothetical Hammett Study Data for the Reaction of Substituted Phenyl Ketones
| Substituent (X) | σ_meta | Rate Constant (k) (s⁻¹) | log(k/k₀) |
|---|---|---|---|
| H | 0.00 | k₀ | 0 |
| 3-OCH₃ | +0.12 | k₁ | log(k₁/k₀) |
| 3-NO₂ | +0.71 | k₂ | log(k₂/k₀) |
| 3-CH₃ | -0.07 | k₃ | log(k₃/k₀) |
(Note: This table is illustrative as experimental data for this compound is not available.)
Electrochemical Analysis, including Cyclic Voltammetry, for Redox Potential Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for characterizing the redox properties of a molecule. tubitak.gov.trresearchgate.netnih.govresearchgate.netabechem.com CV involves scanning the potential of an electrode linearly with time and measuring the resulting current. researchgate.netabechem.com This technique can determine the reduction and oxidation potentials of a compound, providing insight into the feasibility of electron transfer processes in a reaction mechanism.
For this compound, a cyclic voltammogram would reveal the potential at which the ketone undergoes reduction (gaining an electron) or oxidation (losing an electron). The methoxy group's electronic influence would be observable in the measured potentials. The resulting data would be crucial for proposing mechanisms involving single-electron transfer (SET) steps.
Table 2: Representative Data from a Hypothetical Cyclic Voltammetry Experiment
| Compound | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Redox Potential (E½) (V) |
|---|---|---|---|
| 1-Phenyl-3-methylbutan-1-one | Epa₀ | Epc₀ | E½₀ |
| This compound | Epa₁ | Epc₁ | E½₁ |
(Note: This table is for illustrative purposes as specific experimental data is unavailable.)
Application of Radical Scavengers and Trapping Experiments for Intermediate Identification
Many chemical reactions proceed through highly reactive radical intermediates. The presence of these intermediates can be confirmed through the use of radical scavengers or trapping agents. researchgate.netmdpi.com These are molecules that can react with and "trap" the transient radical species, forming a stable product that can be isolated and identified.
Commonly used radical scavengers include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 1,1-diphenylethylene. In a hypothetical reaction of this compound that is suspected to involve a radical pathway, the addition of TEMPO would be expected to inhibit the reaction or lead to the formation of a TEMPO-adduct of the radical intermediate. The detection of this adduct would provide strong evidence for a radical mechanism.
Isotopic Labeling Studies, including Deuterium (B1214612) Labeling, for Mechanistic Pathway Confirmation
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction. wikipedia.orgmusechem.comnih.govx-chemrx.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), it is possible to determine the bonding changes that occur during the reaction by tracking the position of the isotope in the product. wikipedia.org
Deuterium labeling is particularly useful for probing mechanisms involving proton transfer steps due to the kinetic isotope effect (KIE). musechem.comnih.gov The KIE is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.
For this compound, deuterium could be incorporated at various positions, such as the α-carbon to the carbonyl group or within the isobutyl group. By comparing the rate of the reaction of the deuterated compound to the non-deuterated compound, the involvement of C-H bond cleavage in the rate-determining step could be established.
Table 3: Hypothetical Kinetic Isotope Effect Data
| Compound | Rate Constant (k) (s⁻¹) | KIE (kH/kD) |
|---|---|---|
| This compound | kH | - |
| This compound-2,2-d₂ | kD | kH/kD |
(Note: This table is illustrative as experimental data for this specific compound is not available.)
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation and Validation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of organic molecules. mdpi.com For 1-(3-Methoxyphenyl)-3-methylbutan-1-one, DFT calculations can be instrumental in elucidating the mechanisms of its reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and products, thereby mapping out the most favorable reaction pathways. unimib.itpku.edu.cn
For instance, in a hypothetical reaction involving nucleophilic addition to the carbonyl group of this compound, DFT can be employed to calculate the activation energies for different possible routes. This allows for the prediction of regioselectivity and stereoselectivity, which is crucial in synthetic chemistry. The theory can also be used to validate proposed experimental mechanisms by comparing calculated and observed outcomes. researchgate.net The choice of functional and basis set is critical for the accuracy of DFT calculations, with hybrid functionals like B3LYP often providing a good balance between computational cost and accuracy for organic molecules. mdpi.com
Quantum Chemical Calculations for the Determination of Molecular Geometries, Energetics, and Vibrational Frequencies
Quantum chemical calculations, particularly those based on DFT, are adept at predicting the three-dimensional structure of molecules with high accuracy. scienceopen.com For this compound, these calculations can determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These computed geometries correspond to the minimum energy conformation of the molecule. scienceopen.com
Furthermore, these calculations provide valuable information about the molecule's energetics, including its total energy, heat of formation, and conformational stability. Vibrational frequency analysis is another significant application. mdpi.com The calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. mdpi.com
Below is a hypothetical table of selected optimized geometrical parameters for this compound, calculated using a DFT method.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.22 Å |
| C-C (carbonyl-phenyl) | 1.49 Å | |
| C-O (methoxy) | 1.36 Å | |
| Bond Angle | O=C-C (phenyl) | 121.5° |
| C-O-C (methoxy) | 118.0° | |
| Dihedral Angle | C-C-C=O | 180.0° |
Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs, providing a chemically intuitive picture of bonding. wikipedia.orgwisc.edu For this compound, NBO analysis can quantify the delocalization of electron density arising from hyperconjugative interactions. epa.gov This is achieved by examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs. wisc.edu
The stabilization energy associated with these donor-acceptor interactions can be calculated, providing a measure of the strength of electron delocalization. wisc.edu For example, the interaction between a lone pair on the methoxy (B1213986) oxygen and an antibonding orbital of the phenyl ring would indicate electron donation from the methoxy group to the ring. NBO analysis also provides information about atomic charges and hybridization, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.
A hypothetical summary of significant NBO interactions for this compound is presented below.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| LP(O) methoxy | π(C-C) phenyl | 5.2 |
| π(C=C) phenyl | σ(C-C) carbonyl | 2.1 |
| σ(C-H) methyl | σ*(C-C) | 1.5 |
Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Reaction Sites
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of the HOMO and LUMO of this compound can be calculated using quantum chemical methods to predict its reactivity. taylorandfrancis.com
The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net By examining the spatial distribution of the HOMO and LUMO, one can identify the most likely sites for nucleophilic and electrophilic attack. wuxibiology.comnih.govresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is expected to be centered on the carbonyl group.
A hypothetical table of FMO energies for this compound is provided below.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Advanced Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy (NMR), Infrared Spectroscopy (IR))
Spectroscopic methods are indispensable for the primary structural confirmation of 1-(3-Methoxyphenyl)-3-methylbutan-1-one. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used for unambiguous structure verification.
¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) and splitting patterns for the compound are predictable based on its structure. Aromatic protons on the methoxyphenyl ring would appear in the downfield region, typically between 6.9 and 7.8 ppm. The singlet for the methoxy (B1213986) (-OCH₃) group protons would be found at approximately 3.8 ppm. The aliphatic protons of the 3-methylbutanoyl chain would appear more upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl (C=O) carbon is highly deshielded and appears significantly downfield, typically in the range of 195-200 ppm. Carbons of the aromatic ring resonate between 110 and 160 ppm, with the carbon atom attached to the electronegative oxygen of the methoxy group appearing further downfield. The carbon of the methoxy group itself typically has a chemical shift around 55 ppm. mdpi.com The aliphatic carbons of the isobutyl group would be found in the upfield region of the spectrum. libretexts.org
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C2-H) | ~7.5 | Singlet (or narrow triplet) |
| Aromatic (C6-H) | ~7.4 | Doublet of doublets |
| Aromatic (C5-H) | ~7.3 | Triplet |
| Aromatic (C4-H) | ~7.1 | Doublet of doublets |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Methylene (B1212753) (-CH₂-) | ~2.9 | Doublet |
| Methine (-CH-) | ~2.2 | Multiplet (septet) |
| Methyl (-CH₃) | ~1.0 | Doublet |
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~199 |
| Aromatic (C3-O) | ~160 |
| Aromatic (C1-C=O) | ~138 |
| Aromatic (C5) | ~129 |
| Aromatic (C6) | ~121 |
| Aromatic (C2) | ~119 |
| Aromatic (C4) | ~113 |
| Methoxy (-OCH₃) | ~55 |
| Methylene (-CH₂-) | ~52 |
| Methine (-CH-) | ~25 |
| Methyl (-CH₃) | ~22 |
Infrared (IR) Spectroscopy is used to identify the functional groups within the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) group of the ketone, typically appearing around 1685 cm⁻¹. vscht.cz This frequency is slightly lower than that of a typical aliphatic ketone due to conjugation with the aromatic ring. Other key absorptions include C-O stretching for the methoxy ether group around 1260 cm⁻¹ and 1040 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and various C-H stretching bands for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). vscht.czresearchgate.net
Advanced Chromatographic Separation and Identification Methods (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF))
For analyzing this compound in complex mixtures, such as biological fluids or reaction media, hyphenated chromatographic techniques are essential.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. rsc.org A reversed-phase HPLC method, likely using a C18 column, would be developed to separate the compound from other matrix components. The mobile phase would typically consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. mdpi.com Using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode, the molecule would be detected as its protonated molecular ion [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, making it ideal for quantification. nih.govexpec-tech.com
Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. nih.gov This capability allows for the determination of the elemental composition of the parent compound and its fragments, greatly increasing confidence in its identification. gentechscientific.com LC-QTOF is particularly valuable for identifying unknown impurities or metabolites, as the precise mass can be used to generate a list of possible chemical formulas, which can then be narrowed down by analyzing isotopic patterns and fragmentation data. nih.gov For this compound, QTOF analysis would confirm its molecular formula and provide high-resolution MS/MS spectra to aid in structural confirmation.
Research on Method Development and Validation for Trace Analysis and Purity Assessment
To ensure that an analytical method provides reliable and consistent results, it must be thoroughly validated. wjarr.com For the trace analysis or purity assessment of this compound, a method (typically LC-MS/MS) would be developed and validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). americanpharmaceuticalreview.comgavinpublishers.com This process involves evaluating several key performance parameters.
The validation process ensures the method is suitable for its intended purpose, whether it is quantifying trace levels of the compound in a biological matrix or assessing the purity of a synthesized batch by measuring related impurities. sps.nhs.ukdemarcheiso17025.com
Interactive Data Table: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components). | Analyte peak is well-resolved from other peaks; no significant interference at the analyte's retention time in blank samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Defined based on the application (e.g., 80-120% of the target concentration for an assay). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples is typically within 98-102%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (short-term) and intermediate precision (within-lab) levels. | Relative Standard Deviation (RSD) is typically ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10:1; acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Results remain within acceptable criteria when parameters (e.g., pH, temperature, mobile phase composition) are slightly varied. |
Strategies for Structure Elucidation of the Compound and its Metabolites/Degradants in Complex Research Matrices
Identifying the metabolic or degradation products of this compound is critical for understanding its biological fate and stability. A systematic strategy combining forced degradation studies with advanced analytical techniques is employed for this purpose. rsc.org
Generation of Metabolites/Degradants: The parent compound is subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, photolysis) to generate potential degradation products. nih.gov In parallel, in vitro studies using liver microsomes or other enzyme systems can be used to produce potential metabolites.
Screening and Detection using LC-HRMS (QTOF): The samples from the stress studies are analyzed by LC-QTOF. The data is processed to find new peaks that are absent in the control sample. High-resolution mass data allows for the prediction of molecular formulas for these new entities. ijpras.com Software tools can search for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation). nih.govresearchgate.net
Structural Characterization with MS/MS: The fragmentation patterns of the potential metabolites and degradants are obtained and compared to that of the parent compound. nih.gov A change in the mass of a fragment ion can pinpoint the location of the modification on the molecule. For example, a modification on the aromatic ring would alter the mass of fragments containing that ring, while the fragments from the isobutyl chain would remain unchanged.
Isolation and NMR for Unambiguous Identification: If mass spectrometry data is insufficient for complete structural determination, preparative HPLC is used to isolate the unknown compound. researchgate.net Once a pure sample is obtained, a suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC) is performed to definitively elucidate the chemical structure, including stereochemistry if applicable. nih.govresearchgate.net
Interactive Data Table: Plausible Metabolic/Degradative Transformations
| Transformation | Mass Shift (Da) | Potential Product |
|---|---|---|
| O-Demethylation | -14.01565 | 1-(3-Hydroxyphenyl)-3-methylbutan-1-one |
| Aromatic Hydroxylation | +15.99491 | 1-(Hydroxy-3-methoxyphenyl)-3-methylbutan-1-one |
| Aliphatic Hydroxylation | +15.99491 | 1-(3-Methoxyphenyl)-3-(hydroxymethyl)butan-1-one |
Exploration of Derivatives and Analogues in Chemical Research
Synthesis and Chemical Transformations of Substituted Methoxyphenyl Ketones and Related Pyrazolopyridine/Pyrano-pyrazole Systems
Substituted methoxyphenyl ketones, including structures related to 1-(3-Methoxyphenyl)-3-methylbutan-1-one, are valuable precursors in the synthesis of various heterocyclic compounds, notably pyrazolopyridine and pyrano-pyrazole systems. These fused heterocyclic motifs are of significant interest due to their presence in biologically active molecules. nih.govtandfonline.com
The synthesis of Pyrazolopyridine systems often involves the condensation of a 5-aminopyrazole with a suitable 1,3-dielectrophilic species, such as an α,β-unsaturated ketone. nih.govmdpi.com For instance, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a ZrCl₄ catalyst. mdpi.com The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration. nih.gov Another approach involves a sequence of SNAr and modified Japp–Klingemann reactions starting from 2-chloro-3-nitropyridines to construct the pyrazolo[4,3-b]pyridine core. researchgate.net
Pyrano-pyrazole derivatives are commonly synthesized via multi-component reactions, which are valued for their efficiency and atom economy. tandfonline.comarakmu.ac.ir A typical four-component reaction involves an aromatic aldehyde, malononitrile (B47326), hydrazine (B178648) hydrate, and a β-ketoester like ethyl acetoacetate. arakmu.ac.irresearchgate.net This one-pot synthesis generates the pyrazolone (B3327878) ring in situ from the hydrazine and β-ketoester, which then reacts with the arylidene malononitrile (formed from the aldehyde and malononitrile) to yield the dihydropyrano[2,3-c]pyrazole product. tandfonline.com Various catalysts, including supramolecular β-cyclodextrin and glycine, have been employed to promote this transformation under green conditions. tandfonline.com Alternatively, pyrano[2,3-c]pyrazol-4(2H)-ones can be synthesized from pyrazole-chalcones through an Algar–Flynn–Oyamada (AFO) reaction, which involves an oxidative cyclization in the presence of alkaline hydrogen peroxide. mdpi.com
The chemical transformations involving methoxyphenyl ketones in these syntheses are summarized below:
| Reaction Type | Precursors | Key Reagents/Catalysts | Product System |
| Cyclocondensation | α,β-Unsaturated Ketones, 5-Aminopyrazoles | ZrCl₄, Acetic Acid | Pyrazolo[3,4-b]pyridines nih.govmdpi.com |
| Multi-component Reaction | Aromatic Aldehydes, Malononitrile, Hydrazine Hydrate, β-Ketoesters | Various (e.g., β-cyclodextrin, glycine, Na₂CaP₂O₇) | Dihydropyrano[2,3-c]pyrazoles tandfonline.comarakmu.ac.ir |
| Oxidative Cyclization | Pyrazole-Chalcones | Alkaline Hydrogen Peroxide (AFO reaction) | Pyrano[2,3-c]pyrazol-4(2H)-ones mdpi.com |
These synthetic strategies highlight the versatility of methoxyphenyl ketones as building blocks for constructing complex heterocyclic frameworks. The specific substitution pattern on the methoxyphenyl ring can be varied to tune the electronic and steric properties of the final heterocyclic product.
Stereochemical Aspects and Chiral Control in the Synthesis of Derivatives
The synthesis of derivatives from prochiral ketones like this compound introduces the possibility of creating stereocenters. The control of stereochemistry is a critical aspect of modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. nih.govnih.gov Enantiomers of a chiral drug, for example, can exhibit different pharmacological and toxicological profiles in the chiral environment of the human body. nih.govtaylorfrancis.com
Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. sciencenet.cn Key strategies for achieving chiral control in the synthesis of derivatives from ketones include:
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed.
Chiral Catalysts: A small amount of a chiral catalyst, such as a metal-ligand complex or an organocatalyst, can generate large quantities of an enantiomerically enriched product. For example, chiral phase-transfer catalysts derived from cinchona alkaloids have been used for the asymmetric synthesis of γ-amino ketones. nih.gov
Chiral Reagents: Stoichiometric amounts of a chiral reagent are used to induce asymmetry. Asymmetric reduction of prochiral ketones using borane (B79455) complexes with polymer-supported chiral amino alcohols is a well-established method to produce optically active secondary alcohols.
In the context of methoxyphenyl ketone derivatives, controlling the stereochemistry at the carbon atom adjacent to the carbonyl group is a common objective. For instance, the asymmetric reduction of the ketone can yield a chiral alcohol, which can then be used in subsequent synthetic steps. The choice of reducing agent and chiral catalyst is crucial for achieving high enantioselectivity.
The table below summarizes common approaches for achieving stereochemical control:
| Method | Description | Example Application |
|---|---|---|
| Asymmetric Reduction | Reduction of a prochiral ketone to a chiral alcohol using a chiral catalyst or reagent. | Use of borane with a polymer-supported chiral amino alcohol to reduce acetophenone (B1666503) derivatives. |
| Asymmetric Allylation | Addition of an allyl group to a ketone in the presence of a chiral auxiliary or catalyst. | Allylation of methyl ketones using chiral phenyl carbinols as auxiliaries. nih.gov |
| Catalytic Asymmetric Umpolung | Reversal of polarity of an imine derived from a ketone to act as a nucleophile in an enantioselective C-C bond formation. | Synthesis of γ-amino ketones from imines and enones using a chiral phase-transfer catalyst. nih.gov |
These methods provide pathways to enantiomerically pure or enriched derivatives, which are essential for investigating the structure-activity relationships of biologically active molecules.
Structural Elucidation of Novel Naturally Occurring Analogues
Analogues of this compound, particularly those featuring the methoxyphenyl ketone or related diarylpropane moieties, have been identified in various natural sources. The structural elucidation of these compounds is a fundamental aspect of natural product chemistry, relying heavily on spectroscopic techniques.
Naturally occurring compounds with structures related to methoxyphenyl ketones include 4-methoxyphenylacetone, which has been reported in plants like Clausena anisata and Clausena heptaphylla. nih.gov Another related structure is raspberry ketone methyl ether, also known as 4-(p-methoxyphenyl)-2-butanone. thegoodscentscompany.com
A significant class of related natural products are the 1,3-diarylpropanes, which can be considered reduced forms of the corresponding chalcones and related ketones. semanticscholar.org Compounds like Broussonin A and Broussonin B, isolated from Broussonetia papyrifera, are examples of such structures. semanticscholar.orgresearchgate.net The synthesis of these natural products is often used to confirm their proposed structures. researchgate.net This typically involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde (B42025) to form a chalcone, followed by catalytic hydrogenation to yield the 1,3-diarylpropane. semanticscholar.org
The primary techniques used for the structural elucidation of these natural analogues are:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are paramount for determining the carbon skeleton and the precise placement of substituents on the aromatic rings and propyl chain. researchgate.net
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying structural motifs.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify functional groups (e.g., carbonyl, hydroxyl, ether) and conjugated systems within the molecule.
| Compound Class | Example | Natural Source | Key Structural Feature |
| Phenylpropanones | 4-Methoxyphenylacetone | Clausena anisata nih.gov | Methoxyphenyl group attached to a propanone backbone. |
| Butanones | Raspberry Ketone Methyl Ether | (Flavoring agent) thegoodscentscompany.com | 4-Methoxyphenyl group attached to a butanone backbone. |
| 1,3-Diarylpropanes | Broussonin A & B | Broussonetia papyrifera semanticscholar.org | Two substituted phenyl rings connected by a propane (B168953) chain. |
The discovery and structural confirmation of these natural analogues provide insights into biosynthetic pathways and offer new templates for chemical synthesis and drug discovery.
Role as Synthetic Intermediates for the Development of Other Complex Organic Molecules of Academic Interest
Aromatic ketones, such as this compound, are versatile synthetic intermediates used to construct a wide range of more complex organic molecules. Their utility stems from the reactivity of the carbonyl group and the ability to functionalize the aromatic ring.
One key application is in the synthesis of complex polycyclic aromatic systems. For example, propargyl esters derived from aromatic ketones can undergo a transition metal-catalyzed tandem sequence involving a mdpi.commdpi.com-sigmatropic rearrangement and a formal Myers-Saito cyclization to produce substituted naphthyl ketones. pkusz.edu.cn This method allows for the regioselective construction of benzene (B151609) rings de novo. pkusz.edu.cn Similarly, allenyl ketones can be transformed into multisubstituted furans via metal-catalyzed cycloisomerization, which may involve a mdpi.comnih.gov-alkyl shift. nih.gov
The ketone functionality is also a linchpin in the total synthesis of complex natural products. In the synthesis of (−)-Psathyrin A, a diterpene with a complex tetracyclic skeleton, a ketone intermediate was crucial for several transformations. acs.org It enabled the introduction of a hydroxyl group via Rubottom oxidation and a methyl carboxylate group via Mander's protocol, and was ultimately reduced to a methylene (B1212753) group in a later step. acs.org
Furthermore, recent advancements have expanded the utility of aromatic ketones in cross-coupling reactions, which have traditionally been challenging due to the strength of the C-C bond adjacent to the carbonyl group. sciencedaily.com A novel method transforms aromatic ketones into aromatic esters in a one-pot process, making them amenable to reacting with various nucleophiles (alcohols, amines, thiols) to synthesize a diverse array of valuable aromatic compounds. sciencedaily.com This approach significantly broadens the scope of aromatic ketones as synthetic building blocks. sciencedaily.com
The versatility of aromatic ketones as synthetic intermediates is summarized below:
| Transformation | Reagents/Catalyst | Resulting Structure | Application |
| Tandem Rearrangement/Cyclization | Propargyl Esters, Ag(I) or Au(I) catalyst | Substituted Naphthyl Ketones | De novo synthesis of aromatic systems pkusz.edu.cn |
| Cycloisomerization | Allenyl Ketones, Au(I) or Pt(II) catalyst | Multisubstituted Furans | Heterocycle synthesis nih.gov |
| Functional Group Interconversion | Rubottom Oxidation, Mander's Protocol, Luche Reduction | Hydroxylated, Carboxylated, and Reduced derivatives | Total synthesis of natural products acs.org |
| Deacylative Cross-Coupling | Conversion to Ester, Nucleophiles (alcohols, amines, etc.) | Thioethers, Aryl ethers, Amines | Synthesis of diverse aromatic compounds sciencedaily.com |
These examples underscore the strategic importance of methoxyphenyl ketones as foundational intermediates in academic research, enabling the construction of intricate molecular architectures and the development of novel synthetic methodologies.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)-3-methylbutan-1-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation of 3-methoxyphenyl precursors with 3-methylbutanoyl chloride. Key optimization parameters include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are commonly used, but greener alternatives (e.g., ionic liquids) can reduce environmental impact .
- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., over-acylation) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%). Retrosynthetic tools (e.g., AI-powered synthesis planners) can propose alternative routes, though experimental validation is critical .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme inhibition : Screening against kinases or cytochrome P450 isoforms using fluorometric assays .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at low temperatures (-40°C) .
- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of substituents .
- Computational DFT : Compare experimental NMR shifts with Gaussian-optimized structures to validate assignments .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under photoredox conditions?
Methodological Answer:
- Hammett Studies : Correlate substituent electronic effects (σ values) with reaction rates to identify charge development in transition states. For example, electron-withdrawing groups accelerate reactions via stabilization of radical intermediates .
- Cyclic Voltammetry (CV) : Measure reduction potentials (e.g., E₁/₂ = -2.24 V vs. SCE) to predict electron-transfer pathways in photoredox catalysis .
- Isotopic Labeling : Deuterium tracing (e.g., 1,5-hydride shifts) clarifies reaction pathways .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Simulate binding to receptors (e.g., serotonin receptors) using homology models .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Corrogate substituent effects (e.g., methoxy position) with bioactivity using partial least squares regression .
Q. What strategies address challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with solvents of varying polarity (e.g., ethanol/water mixtures) .
- Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation .
- SHELX Refinement : Apply TWIN/BASF commands in SHELXL to model twinning or disorder in challenging crystals .
Q. How can researchers validate the environmental stability of this compound under varied pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS .
- Kinetic Analysis : Calculate half-lives (t₁/₂) at 25–60°C using Arrhenius plots to predict shelf-life .
- Photostability : UV irradiation (ICH Q1B guidelines) identifies photodegradants .
Tables of Key Data
Q. Table 1. Spectroscopic Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.80 (s, 3H, -OCH₃), 2.85 (q, 2H) | |
| ¹³C NMR | δ 207.8 (C=O), 55.2 (-OCH₃) | |
| IR (KBr) | 1705 cm⁻¹ (C=O), 1253 cm⁻¹ (C-O) | |
| HRMS (ESI+) | m/z 207.1385 [M+H]⁺ |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | 85% yield |
| Temperature | 0–5°C | Purity >95% |
| Solvent | Dry dichloromethane | Minimal side products |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
